
2-(1,3-benzodioxol-5-ylmethyl)-5-bromo-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzodioxole moiety, which is a common structural motif in many biologically active molecules, and a brominated isoindole, which adds to its reactivity and potential utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as palladium or copper, and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The benzodioxole moiety can participate in coupling reactions to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like cesium carbonate, and oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex molecules with extended conjugation .
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The brominated isoindole can also participate in various biochemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PYRROLIDINE: Shares the benzodioxole moiety but differs in the core structure.
1-BENZO[1,3]DIOXOL-5-YL-2-ETHYL ESTER-3-N-FUSED HETEROARYL INDOLES: Contains a similar benzodioxole group but has a different substitution pattern
Uniqueness
The uniqueness of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of the benzodioxole and brominated isoindole moieties, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C16H10BrNO4 |
---|---|
Molecular Weight |
360.16 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-5-bromoisoindole-1,3-dione |
InChI |
InChI=1S/C16H10BrNO4/c17-10-2-3-11-12(6-10)16(20)18(15(11)19)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2 |
InChI Key |
NBZGUKLXNIRSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.